2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Description
This compound features a 2,3-dihydropyridazin-3-one core substituted with a pyridin-4-yl group at position 6 and a purine-linked azetidine moiety at position 2.
Properties
IUPAC Name |
2-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O/c27-15-2-1-14(13-3-5-19-6-4-13)24-26(15)9-12-7-25(8-12)18-16-17(21-10-20-16)22-11-23-18/h1-6,10-12H,7-9H2,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFRXXQAAVVSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2NC=N3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Notes
- Limited in vivo data exist for the target compound; most analogs (e.g., BK10146) are early-stage research tools.
- Synthetic scalability of azetidine-containing compounds remains challenging due to ring strain, as noted in ’s multi-step protocols .
- The pyridin-4-yl group’s basic nitrogen may improve water solubility compared to hydrophobic substituents in .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Heterocyclic coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between azetidine/purine intermediates and pyridinyl/pyridazinone precursors .
- Azetidine functionalization : Introduction of the purine moiety via nucleophilic substitution under controlled pH (~10) and temperature (100°C) .
- Purification : Column chromatography or recrystallization to isolate intermediates.
Characterization : - NMR (1H/13C) for structural confirmation of azetidine and pyridazinone moieties.
- HPLC (>95% purity) and HRMS for mass validation .
Advanced: How can reaction yields be optimized for the palladium-catalyzed coupling step?
Answer:
Key variables to optimize:
- Catalyst loading : Tetrakis(triphenylphosphine)palladium(0) at 2–5 mol% to balance cost and efficiency .
- Solvent system : 1,4-Dioxane/water mixtures (4:1 v/v) for solubility and stability of boronic acid intermediates .
- Base selection : Sodium carbonate (over stronger bases) to minimize side reactions .
- Reaction monitoring : Use TLC or in-line UV spectroscopy to track progress and terminate reactions at ~80–90% conversion to avoid decomposition .
Basic: Which functional groups are critical for biological activity, and how are they validated?
Answer:
Core pharmacophores include:
- Purine-6-yl group : Essential for kinase inhibition (e.g., ATP-binding pocket interactions).
- Pyridin-4-yl moiety : Enhances solubility and π-π stacking .
Validation : - SAR studies : Compare analogs (e.g., pyridin-3-yl vs. pyridin-4-yl substitution) in enzymatic assays .
- Crystallography : Resolve binding modes via X-ray diffraction of protein-ligand complexes .
Advanced: How to resolve contradictions in SAR data between structural analogs?
Answer:
- Systematic substitution : Test derivatives with incremental changes (e.g., fluorination at pyridinyl positions) to isolate electronic vs. steric effects .
- Molecular dynamics (MD) simulations : Model ligand-protein interactions to explain divergent bioactivities .
- Counter-screening : Evaluate off-target effects using panels of related enzymes (e.g., kinase families) .
Basic: What are recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials.
- Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent hydrolysis .
Advanced: How to design a stability-indicating HPLC method for purity analysis?
Answer:
- Column : C18 (5 µm, 250 mm × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile.
- Detection : UV at 254 nm (purine/pyridinone absorption).
- Forced degradation : Stress with heat (60°C), acid (0.1 M HCl), and peroxide (3% H2O2) to validate method robustness .
Basic: What analytical techniques confirm the absence of residual solvents?
Answer:
- GC-MS : Quantify dioxane or DMF residues (ICH Q3C limits: <380 ppm for dioxane).
- NMR : Detect solvent protons in the final product .
Advanced: How to troubleshoot low yields in the azetidine-methylation step?
Answer:
- Reagent stoichiometry : Use 1.2 equivalents of methylating agent (e.g., methyl iodide) to compensate for volatility.
- Base optimization : Switch from NaHCO3 to DBU for better deprotonation of the azetidine nitrogen .
- Inert atmosphere : Conduct reactions under N2 to prevent oxidation .
Basic: How to assess compound aggregation in biological assays?
Answer:
- Dynamic light scattering (DLS) : Measure particle size in assay buffer.
- Dose-response curves : Test activity at multiple concentrations; non-sigmoidal curves suggest aggregation .
Advanced: What statistical approaches optimize multi-step synthesis workflows?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
